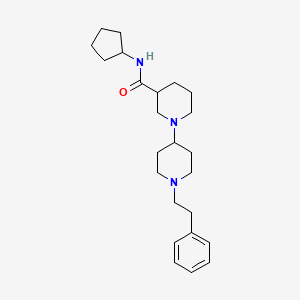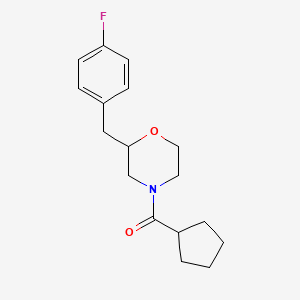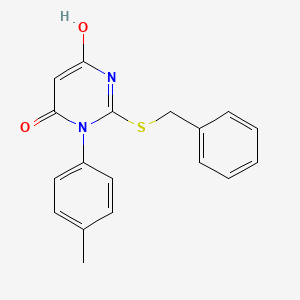
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential as a therapeutic agent. CPP-115 is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.
Wirkmechanismus
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a calming effect on brain activity, which may be beneficial in the treatment of neurological disorders that are characterized by hyperactivity or overexcitation.
Biochemical and physiological effects:
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in glutamate levels, and an increase in the expression of GABA receptors. These effects are thought to contribute to the therapeutic potential of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have greater therapeutic potential than N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. Another area of interest is the investigation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide as a potential treatment for other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in humans.
Synthesemethoden
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several reagents, including cyclopentylmagnesium bromide, 2-phenylethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The synthesis of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been optimized to produce high yields and purity, making it a viable candidate for further study.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for a variety of neurological disorders. One study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be a promising treatment for this condition. Another study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing anxiety-like behavior in rats, indicating that it may have potential as an anxiolytic agent.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c28-24(25-22-10-4-5-11-22)21-9-6-15-27(19-21)23-13-17-26(18-14-23)16-12-20-7-2-1-3-8-20/h1-3,7-8,21-23H,4-6,9-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILOZFLHQZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)

![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)

![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)